1-[4-Bromo-3,5-bis(bromomethyl)phenyl]ethanone
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Overview
Description
1-[4-Bromo-3,5-bis(bromomethyl)phenyl]ethanone is an organic compound with the molecular formula C9H8Br2O. It is characterized by the presence of bromine atoms attached to a phenyl ring, which is further connected to an ethanone group. This compound is known for its applications in various fields, including organic synthesis and medicinal chemistry .
Preparation Methods
The synthesis of 1-[4-Bromo-3,5-bis(bromomethyl)phenyl]ethanone typically involves the bromination of a precursor compound. One common method includes the reaction of 4-bromoacetophenone with bromine in the presence of a catalyst. The reaction conditions often involve maintaining a controlled temperature and using solvents like chloroform or methanol . Industrial production methods may involve large-scale bromination processes with stringent safety measures due to the hazardous nature of bromine .
Chemical Reactions Analysis
1-[4-Bromo-3,5-bis(bromomethyl)phenyl]ethanone undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other functional groups using nucleophilic reagents.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different products.
Coupling Reactions: It can participate in coupling reactions to form more complex molecules.
Common reagents used in these reactions include sodium hydroxide, palladium catalysts, and hydrogen peroxide. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
1-[4-Bromo-3,5-bis(bromomethyl)phenyl]ethanone has several scientific research applications:
Organic Synthesis: It serves as an intermediate in the synthesis of various organic compounds.
Medicinal Chemistry: The compound is used in the development of pharmaceuticals, particularly in the synthesis of antiviral and anticancer agents.
Material Science: It is used in the preparation of advanced materials with specific properties.
Mechanism of Action
The mechanism of action of 1-[4-Bromo-3,5-bis(bromomethyl)phenyl]ethanone involves its interaction with molecular targets through electrophilic aromatic substitution. The bromine atoms enhance the compound’s reactivity, allowing it to form covalent bonds with nucleophilic sites on biological molecules. This interaction can lead to the modification of biological pathways and the inhibition of specific enzymes .
Comparison with Similar Compounds
1-[4-Bromo-3,5-bis(bromomethyl)phenyl]ethanone can be compared with other brominated phenyl ethanones, such as:
1-(4-Bromomethylphenyl)ethanone: Similar in structure but with fewer bromine atoms.
2-Bromo-1-phenylethanone: Differing in the position of the bromine atom and the phenyl ring substitution.
Properties
Molecular Formula |
C10H9Br3O |
---|---|
Molecular Weight |
384.89 g/mol |
IUPAC Name |
1-[4-bromo-3,5-bis(bromomethyl)phenyl]ethanone |
InChI |
InChI=1S/C10H9Br3O/c1-6(14)7-2-8(4-11)10(13)9(3-7)5-12/h2-3H,4-5H2,1H3 |
InChI Key |
MNFSSMGQQFDOSB-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=CC(=C(C(=C1)CBr)Br)CBr |
Origin of Product |
United States |
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